molecular formula C16H14N2O B7469449 N-benzyl-3-cyano-N-methylbenzamide

N-benzyl-3-cyano-N-methylbenzamide

Cat. No.: B7469449
M. Wt: 250.29 g/mol
InChI Key: NZZPQMFTBKIXSG-UHFFFAOYSA-N
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Description

N-benzyl-3-cyano-N-methylbenzamide is an organic compound with the molecular formula C16H14N2O It is a derivative of benzamide, characterized by the presence of a benzyl group, a cyano group, and a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-cyano-N-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of benzylamine with methyl cyanoacetate under solvent-free conditions at room temperature. The reaction proceeds via nucleophilic substitution, where the amine attacks the cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The solvent-free method mentioned above can be adapted for large-scale production by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyano-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-3-cyano-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and methyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-cyano-N-ethylbenzamide
  • N-benzyl-3-cyano-N-propylbenzamide
  • N-benzyl-3-cyano-N-isopropylbenzamide

Uniqueness

N-benzyl-3-cyano-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the methyl group on the amide nitrogen can influence its steric and electronic properties, affecting its interaction with molecular targets and its overall stability .

Properties

IUPAC Name

N-benzyl-3-cyano-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(12-13-6-3-2-4-7-13)16(19)15-9-5-8-14(10-15)11-17/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZPQMFTBKIXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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